molecular formula C11H15F2N B12655124 Benzenemethanamine, N-butyl-3,5-difluoro- CAS No. 90390-31-1

Benzenemethanamine, N-butyl-3,5-difluoro-

Cat. No.: B12655124
CAS No.: 90390-31-1
M. Wt: 199.24 g/mol
InChI Key: MRVMVGPOWMSSDI-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-butyl-3,5-difluoro- is an organic compound characterized by the presence of a benzene ring substituted with a methanamine group, a butyl chain, and two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-butyl-3,5-difluoro- typically involves the reaction of 3,5-difluorobenzyl chloride with butylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-butyl-3,5-difluoro- undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines with various functional groups.

Scientific Research Applications

Benzenemethanamine, N-butyl-3,5-difluoro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-butyl-3,5-difluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N-ethyl-3,5-difluoro-
  • Benzenemethanamine, N-butyl-2,5-difluoro-
  • Benzenemethanamine, 3,5-difluoro-N,α-dimethyl-

Uniqueness

Benzenemethanamine, N-butyl-3,5-difluoro- is unique due to its specific substitution pattern and the presence of both butyl and difluoro groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

90390-31-1

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-4-14-8-9-5-10(12)7-11(13)6-9/h5-7,14H,2-4,8H2,1H3

InChI Key

MRVMVGPOWMSSDI-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=CC(=C1)F)F

Origin of Product

United States

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